molecular formula C22H21F2N3O B2419285 1-(3,4-difluorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-32-8

1-(3,4-difluorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2419285
CAS No.: 899960-32-8
M. Wt: 381.427
InChI Key: KQEAJORHHPXSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-difluorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H21F2N3O and its molecular weight is 381.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O/c1-14-5-7-17(12-15(14)2)25-22(28)27-11-10-26-9-3-4-20(26)21(27)16-6-8-18(23)19(24)13-16/h3-9,12-13,21H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEAJORHHPXSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Difluorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound that has attracted attention for its potential biological activities. This article reviews the current understanding of its biological effects, including mechanisms of action and therapeutic potentials.

  • Molecular Formula : C21H18F2N2O2
  • Molecular Weight : 368.38 g/mol
  • CAS Number : 242797-44-0

Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific cellular pathways:

  • Cytokine Inhibition : The compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in microglial cells, suggesting anti-inflammatory properties .
  • Neuroprotective Effects : It has demonstrated protective effects against neuronal degeneration in various in vitro and in vivo models, potentially through the inhibition of dual leucine zipper kinase (DLK), a regulator of neuronal health .

1. Anti-inflammatory Activity

The compound's ability to inhibit TNFα release indicates significant anti-inflammatory properties. This activity is crucial for conditions characterized by excessive inflammation, such as neurodegenerative diseases.

2. Neuroprotection

In studies involving animal models of neurodegeneration, the compound displayed dose-dependent activity that protects neurons from degeneration. This effect is attributed to its selective inhibition of DLK, which is implicated in neuronal cell death .

3. Cytokine Modulation

The compound also modulates cytokine release in human monocytes exposed to HIV-1 Tat protein. This suggests a potential role in managing viral infections and related inflammatory responses .

Case Studies and Research Findings

StudyFindings
Microglial Cell Study Inhibition of LPS-induced TNFα release was observed, indicating potential for treating neuroinflammation .
Neuronal Protection Study Demonstrated concentration-dependent protection against neuronal degeneration in vitro and in animal models .
Cytokine Release Modulation Showed reduced cytokine release in human monocytes exposed to HIV-1 Tat .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-difluorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step pathways:

Core Formation : Construct the pyrrolo[1,2-a]pyrazine core via palladium-catalyzed intramolecular cyclization of precursor amides .

Substituent Introduction : Introduce the 3,4-difluorophenyl and 3,4-dimethylphenyl groups using Ullmann coupling or Buchwald-Hartwig amidation under inert conditions .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/dichloromethane) to isolate the product .

  • Key Challenges : Minimizing byproducts during cyclization and ensuring regioselectivity in substituent placement .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., dihydropyrrolo ring protons at δ 3.2–4.1 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 424.1782) .
  • Infrared (IR) Spectroscopy : Detects carboxamide C=O stretching (~1650 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

Q. What physicochemical properties are pivotal for experimental design?

  • Methodological Answer :

  • Solubility : Assess in DMSO (typical for biological assays) and aqueous buffers (pH 7.4) via shake-flask method .
  • LogP : Determine using reversed-phase HPLC to predict membrane permeability (expected LogP ~3.5 due to fluorophenyl/dimethylphenyl groups) .
  • Stability : Conduct accelerated degradation studies under varying pH (1–10) and temperatures (25–60°C) to identify labile sites (e.g., carboxamide hydrolysis) .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos vs. PdCl₂(dtbpf) for cyclization efficiency (targeting >80% yield) .
  • Solvent Optimization : Compare DMF (high polarity) vs. THF (low boiling point) for amide coupling kinetics .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .
    • Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent ratios .

Q. How should contradictory results in biological activity assays be resolved?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC₅₀) across multiple concentrations (0.1–100 µM) to rule out false positives .
  • Orthogonal Assays : Confirm cytotoxicity (MTT assay) vs. target-specific activity (e.g., kinase profiling panels) to distinguish off-target effects .
  • Structural-Activity Relationship (SAR) : Compare analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify critical pharmacophores .

Q. What computational strategies predict target interactions and metabolic pathways?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to CNS targets (e.g., serotonin receptors) based on pyrrolopyrazine scaffold flexibility .
  • Metabolite Prediction : Employ Schrödinger’s MetaSite to identify Phase I/II metabolites (e.g., demethylation or glucuronidation sites) .
  • MD Simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess binding stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.